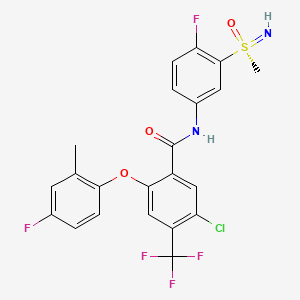
NR2E3 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NR2E3 agonist 1 is a small molecule that acts as an agonist for the orphan nuclear receptor NR2E3. This receptor is a key transcriptional regulator involved in the differentiation and maintenance of photoreceptor cells in the retina. This compound has shown potential in inducing cancer cell apoptosis and regulating various pathways, making it a promising compound for therapeutic applications .
Preparation Methods
The synthesis of NR2E3 agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
NR2E3 agonist 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
NR2E3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and regulation of the NR2E3 receptor.
Biology: It helps in understanding the role of NR2E3 in photoreceptor cell differentiation and maintenance.
Medicine: It has potential therapeutic applications in treating retinal degenerations and certain types of cancer by inducing apoptosis in cancer cells.
Industry: It can be used in the development of new drugs targeting the NR2E3 receptor .
Mechanism of Action
NR2E3 agonist 1 exerts its effects by binding to the NR2E3 receptor, which leads to the activation of various molecular pathways. The compound enhances the interaction between NR2E3 and DNA, upregulating pathways such as p53 and IFNα while downregulating the MYC pathway. This results in the induction of apoptosis in cancer cells and the regulation of inflammation and apoptosis in retinal cells .
Comparison with Similar Compounds
NR2E3 agonist 1 is unique in its ability to specifically target the NR2E3 receptor and regulate its activity. Similar compounds include:
13-cis retinoic acid: A weak agonist of NR2E3 that fits into the receptor’s ligand-binding pocket.
2-phenylbenzimidazole derivatives: Potent agonists of NR2E3 transactivity. These compounds share some structural similarities but differ in their potency and specificity towards the NR2E3 receptor
Properties
Molecular Formula |
C24H19ClN4O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29) |
InChI Key |
URTBMZWXWYUQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


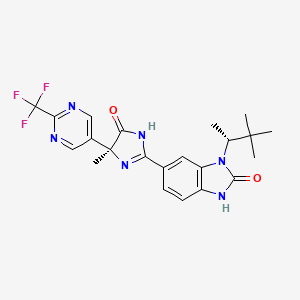
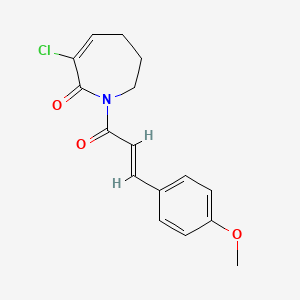


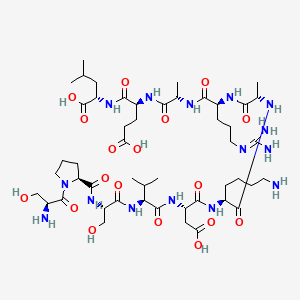
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)

![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
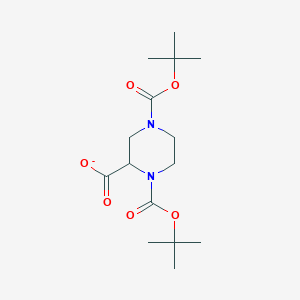
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

